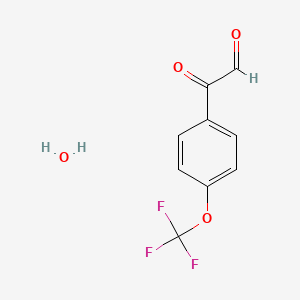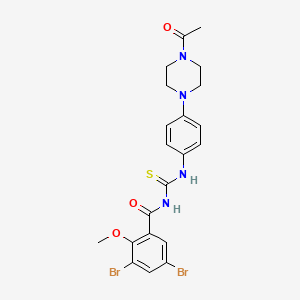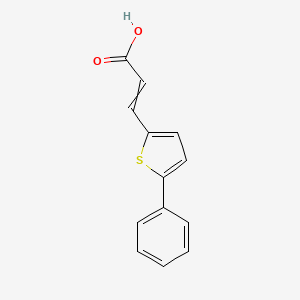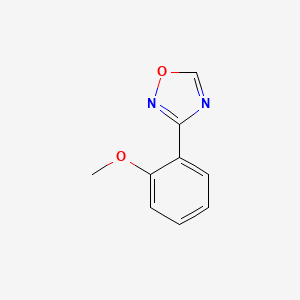![molecular formula C11H11IN2O2 B12447618 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione CAS No. 622848-28-6](/img/structure/B12447618.png)
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The specific structure of this compound includes an iodophenyl group attached to the diazenyl moiety, which is further connected to a pentane-2,4-dione backbone
Métodos De Preparación
The synthesis of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione typically involves the following steps:
Diazotization: The starting material, 4-iodoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentane-2,4-dione in the presence of a base such as sodium acetate. This reaction results in the formation of the desired azo compound.
The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Análisis De Reacciones Químicas
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding hydrazo compound. Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: The compound can be oxidized to form nitroso derivatives. Oxidizing agents such as potassium permanganate can be used.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Due to its azo group, the compound can be used in the development of azo dyes and pigments, which are important in the textile and printing industries.
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving azo compounds.
Mecanismo De Acción
The mechanism of action of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione involves its interaction with biological molecules through its azo group. The compound can undergo reduction to form hydrazo derivatives, which can further interact with enzymes and other proteins. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione include other azo compounds with different substituents on the phenyl ring. For example:
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione: This compound has a chlorine atom instead of iodine and may exhibit different reactivity and biological activity.
3-[(E)-(4-Methylphenyl)diazenyl]pentane-2,4-dione: This compound has a methyl group and may have different physical and chemical properties.
Propiedades
Número CAS |
622848-28-6 |
|---|---|
Fórmula molecular |
C11H11IN2O2 |
Peso molecular |
330.12 g/mol |
Nombre IUPAC |
3-[(4-iodophenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
Clave InChI |
JZJQBAJGBKVEJX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)

![[(2-Bromo-6-chlorophenyl)methyl]hydrazine](/img/structure/B12447560.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)


![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

